An In-depth Technical Guide to the Fundamental Properties and Characteristics of Imidazole Salicylate
An In-depth Technical Guide to the Fundamental Properties and Characteristics of Imidazole Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both an imidazole moiety and a salicylate moiety.[1][2] It is primarily recognized for its analgesic, anti-inflammatory, and antipyretic activities.[3][4] This technical guide provides a comprehensive overview of the core fundamental properties and characteristics of Imidazole Salicylate, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Physicochemical Properties
Imidazole Salicylate is a compound formed from equimolar amounts of salicylic acid and imidazole.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Hydroxybenzoic acid;1H-imidazole | [5] |
| Synonyms | Imidazole-2-hydroxybenzoate, Salizolo, ITF-182 | [3] |
| CAS Number | 36364-49-5 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6] |
| Molecular Weight | 206.20 g/mol | [6] |
| Melting Point | 123-124 °C | [3] |
| Solubility | >100 mg/mL in water | [3] |
| pKa (Strongest Acidic) | 2.79 | [7] |
| pKa (Strongest Basic) | -6.3 | [7] |
| LogP (Octanol/Water) | Not explicitly found for Imidazole Salicylate, but indicates hydrophilicity. | |
| UV max | 300 nm | [3] |
Mechanism of Action
The therapeutic effects of Imidazole Salicylate are attributed to a dual mechanism of action, primarily involving the inhibition of cyclooxygenase (COX) enzymes and antioxidant activity.[1][3]
Inhibition of Prostaglandin Synthesis
Similar to other NSAIDs, the salicylate component of Imidazole Salicylate is a potent inhibitor of COX enzymes (COX-1 and COX-2).[1][5] These enzymes are critical in the arachidonic acid cascade for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By blocking COX, Imidazole Salicylate reduces the production of these pro-inflammatory prostaglandins.[1]
Antioxidant Properties
The imidazole moiety of the compound is believed to contribute to its anti-inflammatory effects through its antioxidant properties.[1] It is thought to interact with and neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is a known contributor to inflammatory processes.[3]
Role of the Imidazole Moiety
Beyond its antioxidant effects, the imidazole component may also play a role in the analgesic properties of the drug. Research suggests that salicylates can interfere with the metabolism of imidazole acetic acid, a metabolite of histamine and L-histidine.[8][9] This interference can lead to an accumulation of imidazole acetic acid, which has been reported to possess analgesic and narcotic-like activities.[8] The imidazole moiety of Imidazole Salicylate may enhance this effect.
Pharmacokinetics
Imidazole Salicylate is administered orally or topically.[3] Following administration, it is absorbed and dissociates into its imidazole and salicylic acid components.[10][11]
| Parameter | Imidazole | Salicylic Acid | Source |
| Administration | Oral | Oral | [10] |
| t½ (half-life) | Single Dose: 2.98 ± 1.13 hMultiple Dose: 1.86 ± 0.78 h | Single Dose: 6.46 ± 3.79 hMultiple Dose: 6.40 ± 3.36 h | [10] |
| Protein Binding | 5-15% | 80-85% | [10] |
| Bioavailability (relative) | Single Dose: 138%Multiple Dose: 113% | Single Dose: 148%Multiple Dose: 128% | [10] |
| Metabolism | Metabolites were below the detectable limit in plasma. | Metabolized to salicyluric acid, which is found in urine. Gentisic acid was below the level of detection. | [12] |
| Excretion | Primarily renal. | Primarily renal. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory and analgesic properties of Imidazole Salicylate.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and Imidazole Salicylate treated groups at various doses.
-
Drug Administration: The test compound or vehicle (control) is administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after injection.[1][14]
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test in Mice (Analgesic Activity)
This method is used to evaluate the central analgesic activity of a compound.
Protocol:
-
Animals: Swiss albino mice (20-25g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
The animals are placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the forepaws or jumping) is recorded as the reaction time.[4][15]
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15]
-
The basal reaction time is recorded before drug administration.
-
The test compound or vehicle is administered, and the reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
-
Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect.
In Vitro COX Inhibition Assay
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the enzyme, heme, and the test inhibitor (Imidazole Salicylate) at various concentrations.[16]
-
Initiation: The reaction is initiated by adding arachidonic acid.[16]
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
Calculation: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the free radical scavenging capacity of the compound.
Protocol:
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[17]
Therapeutic Uses and Clinical Significance
Imidazole Salicylate is indicated for the treatment of inflammatory and painful conditions such as:
Clinical studies have shown that Imidazole Salicylate is effective in reducing pain and inflammation in these conditions, with a tolerability profile that is comparable or, in some cases, superior to other NSAIDs like ibuprofen, particularly concerning gastrointestinal side effects.
Conclusion
Imidazole Salicylate is a multifaceted anti-inflammatory and analgesic agent with a well-defined mechanism of action that includes both COX inhibition and antioxidant effects. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a valuable therapeutic option for the management of various painful and inflammatory disorders. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued investigation and development of this and similar compounds.
References
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- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. What is Imidazole Salicylate used for? [synapse.patsnap.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Imidazole Salicylate | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazole Salicylate [drugfuture.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Interference with histamine and imidazole acetic acid metabolism by salicylates: a possible contribution to salicylate analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of salicylates on histamine and L-histidine metabolism. Inhibition of imidazoleacetate phosphoribosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
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